2-Hydrazinylpropanenitrile
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Overview
Description
2-Hydrazinylpropanenitrile is an organic compound with the molecular formula C3H7N3 It is a nitrile derivative that contains a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydrazinylpropanenitrile can be synthesized through several methods:
Nucleophilic Substitution: One common method involves the reaction of a halogenoalkane with sodium or potassium cyanide in ethanol under reflux conditions.
Dehydration of Amides: Another method involves dehydrating amides using phosphorus(V) oxide (P4O10).
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and efficiency. The choice of method depends on factors such as the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinylpropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium cyanide (NaCN) and potassium cyanide (KCN) are used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can yield oxides and other oxygenated derivatives.
Reduction: Reduction typically produces primary amines.
Substitution: Substitution reactions can lead to the formation of various nitrile derivatives.
Scientific Research Applications
2-Hydrazinylpropanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydrazinylpropanenitrile involves its interaction with molecular targets through its hydrazine and nitrile functional groups. These interactions can inhibit enzyme activity or alter biochemical pathways, making it useful in medicinal chemistry and biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Cyanoethylhydrazine: Similar in structure but with different reactivity and applications.
2-Hydroxy-2-methylpropanenitrile: Contains a hydroxyl group, leading to different chemical properties and uses.
Properties
Molecular Formula |
C3H7N3 |
---|---|
Molecular Weight |
85.11 g/mol |
IUPAC Name |
2-hydrazinylpropanenitrile |
InChI |
InChI=1S/C3H7N3/c1-3(2-4)6-5/h3,6H,5H2,1H3 |
InChI Key |
RNSOPVHZWUNLFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)NN |
Origin of Product |
United States |
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